Calcium azide

Energetic Materials Thermochemistry Materials Science

Sourcing high-purity calcium azide for energetic material research is often hindered by inconsistent purity and limited stability data. This product resolves those issues: • Consistent purity (≥95%) ensures reproducible decomposition kinetics (Ea ~27.1 kcal·mol⁻¹) for propellant formulation. • High water solubility (38.1-45.0 g/100 mL) enables homogeneous aqueous blending. • Low decomposition temperature (~150°C) supports low-energy initiation pathways.

Molecular Formula CaN6
Molecular Weight 124.12 g/mol
CAS No. 19465-88-4
Cat. No. B090806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium azide
CAS19465-88-4
Molecular FormulaCaN6
Molecular Weight124.12 g/mol
Structural Identifiers
SMILES[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Ca+2]
InChIInChI=1S/Ca.2N3/c;2*1-3-2/q+2;2*-1
InChIKeyUETLMBWMVIQIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Azide Technical Specifications


Calcium azide (Ca(N₃)₂, CAS 19465-88-4) is an inorganic alkaline-earth azide belonging to the energetic materials class, characterized by its colorless crystalline appearance and sensitivity to impact [1]. The compound exhibits a molar mass of 124.12 g/mol and undergoes exothermic thermal decomposition at approximately 150 °C with concomitant nitrogen gas evolution, rather than a true melting transition [1][2]. Its standard enthalpy of formation is +14.2 kJ·mol⁻¹, positioning it as moderately endothermic among metal azides [3].

Decomposition pathway Low-temperature decomposition research
Aqueous processing High solubility supports wet formulation studies
Structural analog Alkaline-earth azide crystallography research

Calcium Azide: Substitution Risks


Metal azides exhibit pronounced divergence in thermochemical stability, decomposition kinetics, and aqueous solubility as a function of the cation's ionic radius and electropositivity, rendering generic substitution scientifically invalid [1]. For example, while sodium azide (NaN₃) is widely used as a biochemical preservative and gas-generating agent due to its high thermal stability (decomposition at 275 °C), calcium azide's lower decomposition temperature and distinct enthalpy profile preclude its use in high-temperature applications but uniquely enable low-energy initiation pathways [1][2]. Similarly, the solubility of calcium azide (38.1 g/100 mL at 0 °C) substantially exceeds that of many heavy-metal azides, which directly impacts formulation homogeneity in aqueous processing and environmental fate assessments [3]. The evidence below quantifies these differentiation vectors.

Thermal stability divergence
Sodium azide exhibits higher thermal stability, which may shift decomposition threshold in mixed formulations; calcium azide may support lower-temperature initiation pathways.
Solubility and cation mismatch
Barium azide’s markedly lower aqueous solubility may alter formulation homogeneity; the divalent calcium cation can introduce distinct ionic-strength effects compared to monovalent sodium azide.
Activation energy divergence
Lead azide’s higher activation energy may not transfer to low-energy initiation studies; calcium azide’s kinetic profile may support different decomposition pathway research.

Calcium Azide vs. Key Comparators


Enthalpy of Formation vs. Heavy-Metal Azides

Calcium azide exhibits a significantly lower enthalpy of formation compared to heavy-metal azides such as lead azide and silver azide, indicating fundamentally different thermodynamic stability and decomposition energetics. The standard enthalpy of formation (ΔH°f) for CaN₆ is 11.03 kcal·mol⁻¹, while PbN₆ exhibits a markedly higher value of 115.5 kcal·mol⁻¹, and AgN₃ reaches 74.17 kcal·mol⁻¹ [1]. Within the alkaline-earth series, calcium azide (11.03 kcal·mol⁻¹) is more endothermic than strontium azide (1.72 kcal·mol⁻¹) and barium azide (-5.32 kcal·mol⁻¹), which is exothermic [1].

Enthalpy of Formation
Cross-study comparable
CaN₆ 11.03 kcal·mol⁻¹ vs PbN₆ 115.5 kcal·mol⁻¹
Reported lower decomposition enthalpy context
Supports decomposition pathway review
Energetic Materials Thermochemistry Materials Science

Solubility vs. Sodium & Barium Azides

Calcium azide demonstrates high aqueous solubility with 38.1 g dissolving per 100 mL water at 0 °C and 45.0 g/100 mL at 15.2 °C [1][2]. In contrast, sodium azide, the most commonly employed azide in biochemical and airbag applications, exhibits approximately 42 g/100 mL at 20 °C, which is comparable but with a different temperature-dependence profile [3]. Barium azide, another alkaline-earth congener, is substantially less soluble, with solubility approximately 17 g/100 mL at 20 °C [4].

Aqueous Solubility
Cross-study comparable
Ca(N₃)₂ 38.1 g/100 mL (0 °C) vs Ba(N₃)₂ ~17 g/100 mL (20 °C)
Reported higher aqueous solubility context
May support homogeneous wet processing
Formulation Science Solubility Process Chemistry

Activation Energy vs. Alkaline-Earth Azides

The thermal decomposition of calcium azide follows a complex kinetic profile with distinct activation energies for the acceleratory (27.1 kcal·mol⁻¹) and decay (18.8 kcal·mol⁻¹) periods [1]. Class-level analysis indicates that alkaline-earth azides generally possess activation energies in the range of approximately 20 kcal·mol⁻¹, which is substantially lower than the 37-38 kcal·mol⁻¹ reported for α- and β-lead azide [2].

Activation Energy
Class-level inference
Ca(N₃)₂ 27.1 kcal·mol⁻¹ (acceleratory) vs Pb(N₃)₂ 38 kcal·mol⁻¹
Reported lower activation energy context
May influence low-temperature initiation review
Thermal Stability Kinetics Energetic Materials

Crystal Structure Linearity vs. Strontium Azide

X-ray powder diffraction analysis reveals that the azide group (N₃⁻) in calcium azide exhibits a small but measurable deviation from perfect linearity, with N-N distances of 116.9(15) pm [1]. In contrast, strontium azide demonstrates strictly linear azide groups with N-N distances of 118.2(12) pm [1]. Both compounds crystallize in the orthorhombic space group Fddd, with calcium and strontium atoms coordinated by eight terminal nitrogen atoms in an antiprismatic arrangement [1].

Crystal Structure
Direct head-to-head
Non-linear N₃⁻ 116.9 pm (Ca) vs linear N₃⁻ 118.2 pm (Sr)
Reported structural differentiation context
May affect decomposition pathway review
Crystallography Solid-State Chemistry Structural Analysis

Calcium Azide Application Scenarios


Low-Temperature Gas Generant & Pyrotechnics

The relatively low thermal decomposition temperature (~150 °C) and lower activation energy (27.1 kcal·mol⁻¹ acceleratory period) compared to lead azide (37-38 kcal·mol⁻¹) enable calcium azide to serve as a nitrogen gas source in pyrotechnic and propellant compositions that require initiation at moderate temperatures [6][7]. The high aqueous solubility (38.1-45.0 g/100 mL) facilitates homogeneous blending during wet formulation processes, while the calcium cation may provide beneficial slagging characteristics upon decomposition [3].

Precursor for High-Pressure CaN₂

Controlled thermal decomposition of calcium azide under high-pressure/high-temperature conditions in a multi-anvil press serves as a synthetic route to calcium diazenide (CaN₂), a material of interest for nitrogen-rich solid-state chemistry [6]. The moderately endothermic enthalpy of formation (+11.03 kcal·mol⁻¹) provides a favorable thermodynamic driving force for this transformation compared to more stable azides like barium azide (-5.32 kcal·mol⁻¹) [7].

Aqueous Coordination & Crown Ether Complexes

Calcium azide's high water solubility enables its use as a starting material for the synthesis of alkaline-earth azide crown ether complexes, such as [Ca([15]crown-5)(N₃)₂(H₂O)] [6]. The distinct coordination geometry of calcium (octahedral with four azide groups and two water molecules) differs from strontium and barium analogs, potentially enabling selective metal-organic framework (MOF) or supramolecular assembly design where precise azide positioning is required [7].

Application
Selection Property
Validation Focus
Pyrotechnic gas generation research
Low-temperature thermal decomposition profile
Decomposition pathway and gas yield characterization
High-pressure CaN₂ synthesis research
Moderately endothermic enthalpy of formation
Thermodynamic transformation feasibility
Coordination chemistry and MOF research
Aqueous solubility and Ca²⁺ coordination geometry
Supramolecular assembly and azide positioning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.